1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple halogen substituents and a pyridinecarbonitrile core.
Preparation Methods
The synthesis of 1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile typically involves multi-step organic reactions. The synthetic routes often include:
Halogenation: Introduction of chlorine and fluorine atoms into the benzyl and phenyl rings.
Cyclization: Formation of the pyridine ring through cyclization reactions.
Nitrile Formation: Introduction of the nitrile group (-CN) to the pyridine ring.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxo-derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide for hydrolysis).
Scientific Research Applications
1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s halogen substituents and nitrile group play crucial roles in its binding affinity and activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Similar compounds to 1-(2-Chloro-6-fluorobenzyl)-6-(3,4-dichlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile include other halogenated pyridine derivatives and nitrile-containing compounds These compounds share structural similarities but may differ in their specific substituents and functional groups, leading to variations in their chemical reactivity and biological activity
Properties
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-6-(3,4-dichlorophenyl)-2-oxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10Cl3FN2O/c20-14-2-1-3-17(23)13(14)10-25-18(7-5-12(9-24)19(25)26)11-4-6-15(21)16(22)8-11/h1-8H,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPHBYBASUEHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC(=C(C=C3)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10Cl3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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